molecular formula C8H14O3 B12554981 4-Ethyl-2-oxohexanoic acid CAS No. 190963-49-6

4-Ethyl-2-oxohexanoic acid

Cat. No.: B12554981
CAS No.: 190963-49-6
M. Wt: 158.19 g/mol
InChI Key: RHTMTACREJQFGS-UHFFFAOYSA-N
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Description

4-Ethyl-2-oxohexanoic acid is an organic compound with the molecular formula C8H14O3. It is a derivative of hexanoic acid, featuring an oxo group at the second carbon and an ethyl group at the fourth carbon. This compound is part of the family of oxo acids, which are known for their reactivity and versatility in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Ethyl-2-oxohexanoic acid involves the alkylation of enolate ions. This process typically uses an enolate anion, which reacts with an alkyl halide to form the desired product. The reaction conditions often include the use of a strong base, such as lithium diisopropylamide (LDA), to generate the enolate anion .

Another method involves the oxidation of cyclohexanone derivatives. For example, the oxidation of 4-ethylcyclohexanone can yield this compound under controlled conditions using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .

Industrial Production Methods

Industrial production of this compound can be achieved through the large-scale oxidation of cyclohexanone derivatives. This process typically involves continuous flow reactors and the use of catalysts to enhance the reaction rate and yield. The choice of oxidizing agents and reaction conditions is optimized to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids and other oxo derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Ethyl-2-oxohexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The oxo group in the compound can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-Oxohexanoic acid: A similar compound with an oxo group at the second carbon but without the ethyl group.

    4-Oxohexanoic acid: Another related compound with an oxo group at the fourth carbon.

Uniqueness

4-Ethyl-2-oxohexanoic acid is unique due to the presence of both an ethyl group and an oxo group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

190963-49-6

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4-ethyl-2-oxohexanoic acid

InChI

InChI=1S/C8H14O3/c1-3-6(4-2)5-7(9)8(10)11/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

RHTMTACREJQFGS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(=O)C(=O)O

Origin of Product

United States

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